methyl 8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylate 5,5-dioxide
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Overview
Description
Methyl 8,8-dioxo-8-thia-1-azatricyclo[8500(2),?]pentadeca-2(7),3,5,9-tetraene-9-carboxylate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8,8-dioxo-8-thia-1-azatricyclo[8.5.0.0(2),?]pentadeca-2(7),3,5,9-tetraene-9-carboxylate typically involves the reaction of sulfonyl chlorides with aminoazoles. A general procedure includes the following steps:
- A 5-aminoazole and potassium carbonate are dissolved in N,N-dimethylformamide (DMF).
- A solution of sulfonyl chloride in DMF is added dropwise to the mixture.
- The reaction mixture is stirred at room temperature for 2 hours and then heated to 80°C for 8 hours.
- The solvent is removed under reduced pressure, and the residue is dissolved in deionized water.
- The pH of the solution is adjusted to 1 with concentrated hydrochloric acid, causing precipitation of the product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 8,8-dioxo-8-thia-1-azatricyclo[8.5.0.0(2),?]pentadeca-2(7),3,5,9-tetraene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Methyl 8,8-dioxo-8-thia-1-azatricyclo[8.5.0.0(2),?]pentadeca-2(7),3,5,9-tetraene-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 8,8-dioxo-8-thia-1-azatricyclo[8.5.0.0(2),?]pentadeca-2(7),3,5,9-tetraene-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 8,8-dioxo-8-thia-1,9-diazatricyclo[8.5.0.0(2),7]pentadeca-2,4,6,9-tetraene-5-carboxylic acid
- Methyl 8,8-dioxo-8-thia-2,3,5,7-tetraazatricyclo[7.4.0.0(2),6]trideca-1(13),3,5,9,11-pentaene-4-carboxylate
Uniqueness
Methyl 8,8-dioxo-8-thia-1-azatricyclo[8.5.0.0(2),?]pentadeca-2(7),3,5,9-tetraene-9-carboxylate is unique due to its specific tricyclic structure and the presence of both sulfur and nitrogen atoms within the ring system.
Properties
Molecular Formula |
C15H17NO4S |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
methyl 5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylate |
InChI |
InChI=1S/C15H17NO4S/c1-20-15(17)14-12-8-3-2-6-10-16(12)11-7-4-5-9-13(11)21(14,18)19/h4-5,7,9H,2-3,6,8,10H2,1H3 |
InChI Key |
HHPIUOPDDFEXGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCCCN2C3=CC=CC=C3S1(=O)=O |
Origin of Product |
United States |
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